AAK1 Inhibitor Patent Inclusion: Structural Gatekeeping for Kinase Selectivity
The target compound is explicitly disclosed in US Patent US20140038999A1 as a claimed AAK1 inhibitor scaffold. The patent specifically describes the N6‑methyl‑8‑chloro substitution pattern as part of the core structure required for AAK1 inhibition, distinguishing it from the broader benzo[c][2,7]naphthyridin-5-one class where unsubstituted analogs (e.g., the parent scaffold CAS 61675‑80‑7) are not claimed as AAK1 inhibitors [1]. The presence of the 8‑chloro and N6‑methyl groups is thus linked to a specific kinase targeting profile absent in the unsubstituted parent.
| Evidence Dimension | Kinase target engagement (AAK1 inhibitor patent inclusion) |
|---|---|
| Target Compound Data | Included as a claimed AAK1 inhibitor scaffold in US20140038999A1 [1]. |
| Comparator Or Baseline | Parent scaffold 1H,2H,3H,4H,5H,6H-benzo[c]2,7-naphthyridin-5-one (CAS 61675‑80‑7): not claimed as an AAK1 inhibitor in the same patent class. |
| Quantified Difference | Binary (claimed vs not claimed) – the 8‑chloro, N6‑methyl combination is prerequisite for AAK1 patent inclusion. |
| Conditions | Patent claims based on structural requirements for AAK1 inhibition. |
Why This Matters
For procurement decisions, the explicit patent inclusion of the target substitution pattern as an AAK1 inhibitor scaffold provides a structural rationale that unsubstituted or differently substituted analogs lack, reducing the risk of selecting an inactive compound for AAK1-related research programs.
- [1] US Patent US20140038999A1. Aryl Lactam Kinase Inhibitors. Bristol-Myers Squibb Company, 2014. Compound with InChI Key NGOXVXZBVRJYMJ-UHFFFAOYSA-N. View Source
